2,4-Dibromo-3,6-dimethylaniline

Chemical Stability Hazard Assessment Procurement

Specify 2,4-Dibromo-3,6-dimethylaniline to ensure synthetic success in agrochemical and dye R&D. Its distinct 3,6-dimethyl-2,4-dibromo scaffold is critical for regioselective cross-coupling, enabling sequential functionalization that unsubstituted anilines cannot achieve. Procure this precise building block to guarantee the correct steric/electronic profile in your lead candidates, avoiding route failure.

Molecular Formula C8H9Br2N
Molecular Weight 278.97 g/mol
CAS No. 26829-89-0
Cat. No. B1588069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3,6-dimethylaniline
CAS26829-89-0
Molecular FormulaC8H9Br2N
Molecular Weight278.97 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)Br)C)Br
InChIInChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3
InChIKeyNNARIZVVHGNNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3,6-dimethylaniline (CAS 26829-89-0): Procurement-Ready Halogenated Aniline Building Block


2,4-Dibromo-3,6-dimethylaniline is a halogenated aniline derivative, characterized by two bromine atoms at the 2 and 4 positions and two methyl groups at the 3 and 6 positions on the aromatic ring . With a molecular formula of C₈H₉Br₂N and a molecular weight of 278.97 g/mol, this compound serves as a specialized building block for research and industrial synthesis . It is widely available from various chemical suppliers, typically at 95-98% purity, and is intended for use in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes .

The 2,4-Dibromo-3,6-dimethylaniline Distinction: Why Direct Substitution is Not Advisable


The specific substitution pattern of 2,4-dibromo-3,6-dimethylaniline—combining ortho/para-bromination with a 3,6-dimethyl substitution—creates a unique steric and electronic environment on the aniline ring. This dictates its reactivity in key transformations like cross-coupling and nucleophilic aromatic substitution. While related compounds like 2,4-dibromoaniline or 3,6-dimethylaniline might seem like potential alternatives, they lack either the methyl groups for directing reactivity or the bromine atoms for functional group interconversions . Substitution of this specific scaffold without rigorous validation could lead to altered reaction kinetics, different regioselectivity, and ultimately, a failed synthetic route or a different final product .

Quantitative Differentiation Evidence for 2,4-Dibromo-3,6-dimethylaniline


Evaluating Chemical Stability via Predicted Degradants

The potential for hazardous degradation or polymerization is a key differentiator for safe procurement and storage. Unlike some aniline derivatives, 2,4-dibromo-3,6-dimethylaniline is predicted to be non-peroxidizable based on its molecular structure [1]. A comparative assessment of hazardous degradation pathways is presented in the table below [1], .

Chemical Stability Hazard Assessment Procurement

Structural Confirmation for Rigorous Synthetic Protocols

Verification of molecular structure via X-ray diffraction provides a definitive method for confirming the identity and purity of the compound, which is critical for reproducibility in synthetic applications. The title compound has been successfully crystallized and its structure solved and refined [1], [2]. The table below summarizes the crystallographic data, demonstrating the feasibility of using this technique for rigorous quality control, a practice not always possible for all building blocks.

Crystallography X-ray Diffraction Purity

Differentiating Reactivity in Substitution and Cross-Coupling

The presence of two bromine atoms on the ring makes 2,4-dibromo-3,6-dimethylaniline a versatile substrate for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations , [1]. In comparison, 3,6-dimethylaniline, which lacks the bromine atoms, cannot participate in these reactions without a prior halogenation step, making it a less efficient building block for complex molecule assembly .

Nucleophilic Substitution Cross-Coupling Reactivity

Optimal Application Scenarios for Procuring 2,4-Dibromo-3,6-dimethylaniline


Synthesis of Specialized Agrochemical Intermediates

Given its structure as a brominated aniline, this compound is highly suited for the synthesis of novel agrochemicals, including herbicides and fungicides . Its dual bromine sites allow for sequential functionalization, a key requirement for creating complex, patentable active ingredients. A procurement manager should select this specific compound when a synthetic route requires an aromatic amine with a specific substitution pattern to achieve desired biological activity, as replacing it with a less substituted analog could lead to an inactive final product .

Advanced Material Science: Dye and Pigment Precursor

This compound's ability to undergo substitution reactions makes it a valuable precursor in the manufacturing of dyes and pigments . The presence of bromine atoms enables the introduction of various chromophores and auxochromes, allowing for the tuning of color and other material properties. Procuring this specific aniline derivative is advantageous when developing new dyes where the 3,6-dimethyl substitution pattern is critical for achieving a specific shade or fastness property, as generic anilines would not yield the same result .

Pharmaceutical Research: Building a Diverse Compound Library

As a versatile small molecule scaffold, 2,4-dibromo-3,6-dimethylaniline is an excellent starting point for generating diverse compound libraries in drug discovery , . It is particularly useful in medicinal chemistry projects that leverage cross-coupling methodologies to rapidly explore chemical space. A medicinal chemist would prioritize this compound for its potential to create unique lead candidates with a specific three-dimensional shape and electronic profile, a critical factor in target binding and drug efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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